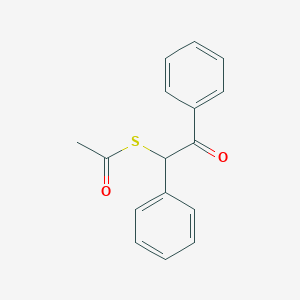![molecular formula C24H22O6 B14328682 5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one CAS No. 111436-91-0](/img/structure/B14328682.png)
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of benzyloxy and methoxy groups attached to the benzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving suitable precursors such as o-hydroxyaryl ketones.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through etherification reactions using benzyl bromide and a suitable base.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert them into other functional groups.
Substitution: The benzyloxy and methoxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., benzyl bromide) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing groups, while reduction may yield simpler benzofuran derivatives.
Applications De Recherche Scientifique
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the benzyloxy groups, making it less hydrophobic.
5,7-Dibenzyloxy-2-benzofuran-1(3H)-one: Lacks the methoxy groups, affecting its reactivity and solubility.
5-Methoxy-7-benzyloxy-2-benzofuran-1(3H)-one: Contains only one benzyloxy and one methoxy group, leading to different chemical properties.
Uniqueness
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns. These properties make it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
111436-91-0 |
|---|---|
Formule moléculaire |
C24H22O6 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
5,7-bis(phenylmethoxymethoxy)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C24H22O6/c25-24-23-20(15-28-24)11-21(29-16-26-13-18-7-3-1-4-8-18)12-22(23)30-17-27-14-19-9-5-2-6-10-19/h1-12H,13-17H2 |
Clé InChI |
YYAMMIAETGRBDM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)OCOCC3=CC=CC=C3)OCOCC4=CC=CC=C4)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


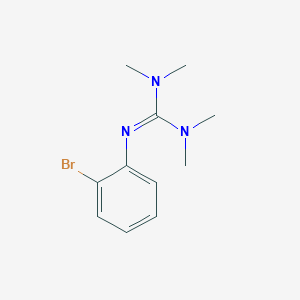
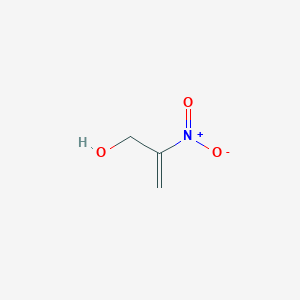
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)
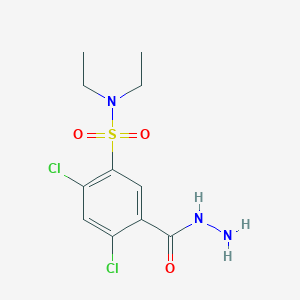
![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)


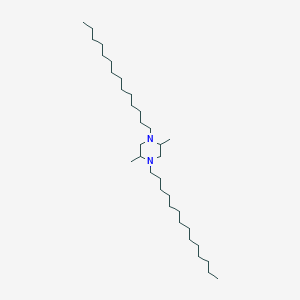
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
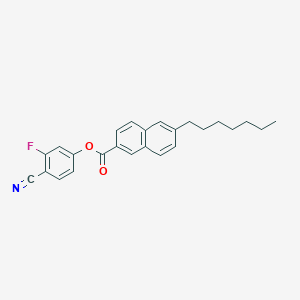
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)

